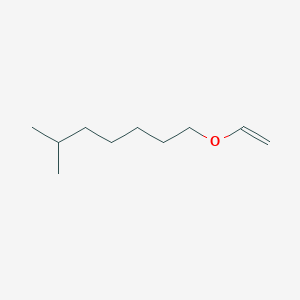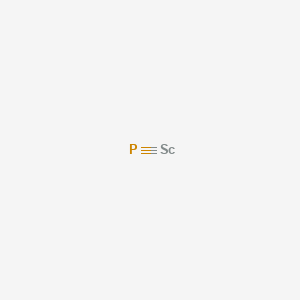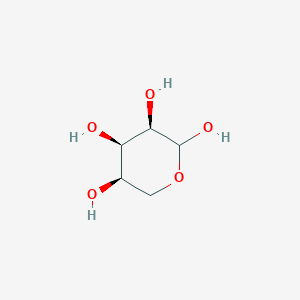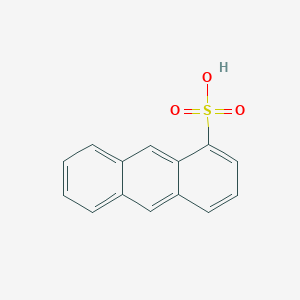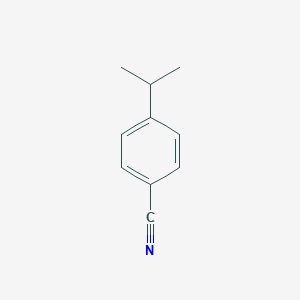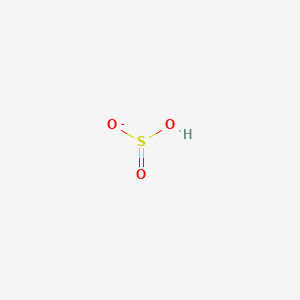
氢亚硫酸盐
概述
描述
Hydrogensulfite, also known as bisulfite, is a chemical compound with the formula HSO3-. It is a weak acid that is commonly used in various industrial processes, including wastewater treatment, food preservation, and paper production. Hydrogensulfite is also used in scientific research as a reducing agent and a preservative. In
科学研究应用
生物材料和医学中的氢亚硫酸盐
氢亚硫酸盐,以硫化氢 (H2S) 的形式,已被公认为具有重要的生物学作用。它参与各种生物信号通路,包括维持体内平衡、控制蛋白质硫化和过硫化、调节神经退行性变以及调节炎症和先天免疫。研究人员正在积极探索用于治疗应用的释放 H2S 的生物材料,例如通过调节不同的信号通路和细胞功能来实现心脏保护和伤口愈合。此类生物材料为 H2S 提供了一种受控的递送机制,这对于其治疗效果至关重要 (Fan et al., 2022).
食品和饮料工业中的氢亚硫酸盐
在葡萄酒酿造方面,酵母菌酿酒酵母产生的硫化氢 (H2S) 会显著影响葡萄酒的感官品质。除了作为含硫氨基酸生物合成中的副产品外,H2S 还对解毒、群体信号传导和延长酵母的细胞寿命起着至关重要的作用。了解葡萄酒发酵过程中 H2S 释放的遗传机制以及多硫化物在感官品质中的作用一直是研究的重点。用于检测 H2S 的先进技术为发现参与其形成的新型基因和途径提供了机会,这可以提高葡萄酒的感官品质,并深入了解酵母硫代谢 (Huang et al., 2017).
环境应用中的氢亚硫酸盐
基于过硫酸盐的高级氧化工艺 (AOP),其中氢亚硫酸盐是一种前体,正在作为水中过氧化氢基工艺的替代品而受到关注。这些 AOP 利用原位产生的氧化剂(如硫酸根自由基和单线态氧)以及非自由基氧化途径来降解各种有机污染物。文献对活化机制、氧化物质特性以及各种水参数对过硫酸盐驱动化学的影响进行了批判性审查。这为环境应用提供了宝贵的见解,强调需要进一步研究来解决知识差距和实际使用挑战 (Lee et al., 2020).
属性
CAS 编号 |
15181-46-1 |
|---|---|
分子式 |
HSO3(−) HO3S- |
分子量 |
81.07 g/mol |
IUPAC 名称 |
hydrogen sulfite |
InChI |
InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1 |
InChI 键 |
LSNNMFCWUKXFEE-UHFFFAOYSA-M |
SMILES |
OS(=O)[O-] |
规范 SMILES |
OS(=O)[O-] |
其他 CAS 编号 |
15181-46-1 |
物理描述 |
Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. |
同义词 |
isulfite H2S(D2S) hydrogen sulfite hydrosulfite |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


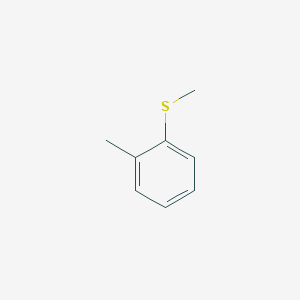
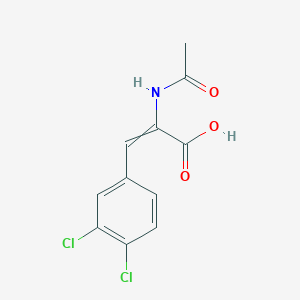
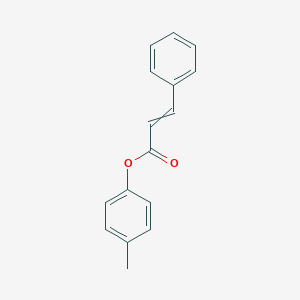


![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
